

# Application Notes and Protocols for ATI-2138 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental data for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). Detailed protocols for key preclinical models are also provided to guide researchers in the evaluation of this compound.

## **Mechanism of Action**

ATI-2138 is an investigational oral covalent inhibitor of ITK and JAK3, key enzymes in T-cell signaling pathways.[1][2] By targeting both ITK, which is involved in T-cell receptor signaling, and JAK3, which is crucial for cytokine signaling via the common gamma chain (γc) receptor, ATI-2138 effectively modulates the activity of various T-cell subsets, including Th1, Th2, and Th17 cells.[3][4] This dual inhibition strategy aims to interrupt the inflammatory cascades that drive a number of T-cell-mediated autoimmune and inflammatory diseases.[1][3]





Click to download full resolution via product page

ATI-2138 dual inhibition of ITK and JAK3 signaling pathways.

## **Quantitative Data Summary**

The following tables summarize the reported in vivo efficacy, pharmacokinetic, and pharmacodynamic data for ATI-2138 in various preclinical models.



Table 1: Efficacy of ATI-2138 in a Murine Collagen-

**Induced Arthritis Model** 

| Treatment Group                | Dose (ppm in food) | Reduction in Clinical Arthritis Score (%) |
|--------------------------------|--------------------|-------------------------------------------|
| ATI-2138                       | 100                | 92                                        |
| ATI-2138                       | 300                | 99                                        |
| ATI-2138                       | 1000               | 100                                       |
| Ritlecitinib                   | 1000               | Near Baseline                             |
| Etanercept                     | -                  | 64                                        |
| Data from BioWorld article.[5] |                    |                                           |

Table 2: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg, oral) | Reduction in Inflammation (%) | Reduction in<br>Histopathology<br>Score (%) |
|-----------------|--------------------|-------------------------------|---------------------------------------------|
| ATI-2138        | 10                 | 49                            | 51                                          |
| ATI-2138        | 30                 | 68                            | 74                                          |
|                 |                    |                               |                                             |

Data from BioWorld article.[5]

## Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis



| Treatment Group                | Dose (ppm in food) | Outcome                                                                                          |  |  |
|--------------------------------|--------------------|--------------------------------------------------------------------------------------------------|--|--|
|                                |                    | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores            |  |  |
| ATI-2138                       | 300                | with low inflammatory cell infiltrations. Marked inhibition of pro-inflammatory cytokine levels. |  |  |
| Data from BioWorld article.[5] |                    |                                                                                                  |  |  |

Table 4: Pharmacokinetic and Pharmacodynamic Profile of ATI-2138 in Mice

| Dose (ppm in food) | Plasma<br>Concentration<br>(ng/mL) | Reduction in NK<br>Cell Counts (Blood)<br>(%) | Reduction in NK<br>Cell Counts<br>(Spleen) (%) |
|--------------------|------------------------------------|-----------------------------------------------|------------------------------------------------|
| 100                | 2.97                               | Up to 72                                      | Up to 61                                       |
| 300                | 6.95                               | >90                                           | >90                                            |
| 1000               | 37.69                              | >90                                           | >90                                            |

Plasma

concentrations were

measured at the end

of the collagen-

induced arthritis study.

[5] NK cell count

reduction was also

observed at plasma

concentrations above

20 ng/mL.[5]

## **Experimental Protocols**



The following are detailed protocols for the in vivo models used to evaluate ATI-2138. These protocols are based on established methodologies and publicly available information on the ATI-2138 studies.



Click to download full resolution via product page

General workflow for in vivo studies of ATI-2138.

## **Protocol 1: Murine Collagen-Induced Arthritis (CIA)**

Objective: To evaluate the efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.



#### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- ATI-2138 formulated in rodent chow
- Standard rodent chow (vehicle control)
- Syringes and needles (27G)

#### Procedure:

- Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- · Induction of Arthritis:
  - On day 0, immunize mice intradermally at the base of the tail with 100 μg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
  - $\circ$  On day 21, administer a booster immunization of 100  $\mu g$  of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
- Treatment:
  - From day 0 (or as per study design), house mice in groups and provide ad libitum access to either standard rodent chow or chow containing ATI-2138 at concentrations of 100, 300, or 1000 ppm.
- Disease Assessment:
  - Monitor mice daily for the onset and severity of arthritis starting from day 21.



 Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.

#### Endpoint Analysis:

- At the termination of the study (e.g., day 42), collect blood for pharmacokinetic analysis to determine plasma levels of ATI-2138.
- Euthanize mice and collect paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

## **Protocol 2: Rat Adjuvant-Induced Arthritis (AIA)**

Objective: To assess the anti-inflammatory effects of ATI-2138 in a rat model of arthritis.

#### Materials:

- Female Lewis rats (8-10 weeks old)
- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
- ATI-2138 in a suitable vehicle for oral gavage
- Vehicle control for oral gavage
- Syringes and needles (27G)
- Calipers for paw measurement

#### Procedure:

- Animal Acclimatization: Acclimate rats for at least one week before the experiment.
- Induction of Arthritis:



 On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

#### Treatment:

 Administer ATI-2138 orally at doses of 10 and 30 mg/kg or vehicle control once daily, starting from day 0 (prophylactic) or upon the onset of clinical signs (therapeutic).

#### Disease Assessment:

- Measure the volume of both hind paws using a plethysmometer or calipers daily or every other day.
- Visually score the severity of arthritis in all four paws based on a scale of 0-4, similar to the CIA model.

#### Endpoint Analysis:

- At the end of the study (e.g., day 21), euthanize the rats.
- Collect blood for analysis of inflammatory markers.
- Dissect the hind paws, fix in formalin, and process for H&E staining to evaluate inflammation and joint destruction.

## **Protocol 3: Murine T-Cell Transfer Model of Colitis**

Objective: To determine the efficacy of ATI-2138 in a T-cell-driven model of inflammatory bowel disease.

#### Materials:

- Female C.B-17 SCID or Rag1-/- mice (6-8 weeks old)
- Female BALB/c mice (6-8 weeks old) as T-cell donors
- Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ and CD45RB+ Tcell isolation



- ATI-2138 formulated in rodent chow
- Standard rodent chow (vehicle control)
- Phosphate-buffered saline (PBS) for cell injection

#### Procedure:

- T-Cell Isolation:
  - Isolate spleens from donor BALB/c mice and prepare a single-cell suspension.
  - Enrich for CD4+ T-cells using negative selection MACS.
  - Isolate the naive T-cell population by positively selecting for CD45RBhigh cells.
- T-Cell Transfer:
  - On day 0, inject 4-5 x 10<sup>5</sup> naive CD4+ CD45RBhigh T-cells intraperitoneally into each SCID or Rag1-/- recipient mouse.
- Treatment:
  - Provide mice with either standard chow or chow medicated with ATI-2138 (e.g., 300 ppm)
     ad libitum, starting from the day of T-cell transfer.
- Disease Monitoring:
  - Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
  - Record body weight at least twice a week.
- Endpoint Analysis:
  - Euthanize mice when they exhibit significant weight loss (typically 6-8 weeks posttransfer).
  - Collect the colon and measure its length and weight.



- Fix the colon in formalin and prepare "Swiss rolls" for histological analysis.
- Stain sections with H&E and score for the severity of inflammation, including the extent of inflammatory cell infiltration, goblet cell loss, and epithelial hyperplasia.
- Isolate lamina propria lymphocytes to analyze cytokine production by flow cytometry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. biospace.com [biospace.com]
- 3. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 4. mychesco.com [mychesco.com]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATI-2138 In Vivo Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542604#ati-2138-in-vivo-experimental-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com